molecular formula C12H15N3O3S B14785003 1-[1-(Pyridin-2-yl)-4-sulfonatobutan-2-yl]imidazol-1-ium

1-[1-(Pyridin-2-yl)-4-sulfonatobutan-2-yl]imidazol-1-ium

Cat. No.: B14785003
M. Wt: 281.33 g/mol
InChI Key: QJQAWUBKMGIIBT-UHFFFAOYSA-N
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Description

1-Pyridin-2-yl-methyl-3-sulfonatopropyl-imidazolium is a chemical compound with the molecular formula C12H15N3O3S and a molecular weight of 281.33 g/mol . This compound is known for its unique structure, which combines a pyridine ring, an imidazolium core, and a sulfonate group. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

The synthesis of 1-pyridin-2-yl-methyl-3-sulfonatopropyl-imidazolium typically involves the following steps:

    Formation of the imidazolium core: This is achieved by reacting imidazole with an appropriate alkylating agent under controlled conditions.

    Introduction of the pyridine ring: The pyridine moiety is introduced through a nucleophilic substitution reaction, where the imidazolium core reacts with a pyridine derivative.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

1-Pyridin-2-yl-methyl-3-sulfonatopropyl-imidazolium undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Pyridin-2-yl-methyl-3-sulfonatopropyl-imidazolium has a wide range of scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and polymerization reactions.

    Biology: This compound is studied for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Research is ongoing into its potential use as a drug delivery agent, particularly for targeting specific cellular pathways.

    Industry: It is used in the development of advanced materials, such as ionic liquids and conductive polymers.

Mechanism of Action

The mechanism of action of 1-pyridin-2-yl-methyl-3-sulfonatopropyl-imidazolium involves its interaction with molecular targets such as enzymes and receptors. The imidazolium core can interact with negatively charged sites on proteins, while the sulfonate group enhances solubility and facilitates transport across cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-Pyridin-2-yl-methyl-3-sulfonatopropyl-imidazolium can be compared with other similar compounds, such as:

These comparisons highlight the unique combination of functional groups in 1-pyridin-2-yl-methyl-3-sulfonatopropyl-imidazolium, which contribute to its distinct properties and applications.

Properties

Molecular Formula

C12H15N3O3S

Molecular Weight

281.33 g/mol

IUPAC Name

3-(1H-imidazol-3-ium-3-yl)-4-pyridin-2-ylbutane-1-sulfonate

InChI

InChI=1S/C12H15N3O3S/c16-19(17,18)8-4-12(15-7-6-13-10-15)9-11-3-1-2-5-14-11/h1-3,5-7,10,12H,4,8-9H2,(H,16,17,18)

InChI Key

QJQAWUBKMGIIBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CC(CCS(=O)(=O)[O-])[N+]2=CNC=C2

Origin of Product

United States

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